Synthetic Efficiency: 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine Enables a 68.85% Overall Yield in Larotrectinib Synthesis vs. 27.1% for the Non-Nitrated Analog
The use of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine as a starting material in a four-step synthesis of the FDA-approved drug larotrectinib provides a 68.85% overall yield [1]. This represents a more than 2.5-fold increase in efficiency compared to the original six-step route, which used 5-chloropyrazolo[1,5-a]pyrimidine (the non-nitrated analog) and achieved a total yield of only 27.1% [2]. The inclusion of the 3-nitro group in the target compound allows for a strategic reduction-amination-acylation sequence that shortens the route and eliminates the need for a separate, lower-yielding nitration step.
| Evidence Dimension | Overall yield in larotrectinib synthesis |
|---|---|
| Target Compound Data | 68.85% overall yield |
| Comparator Or Baseline | 5-chloropyrazolo[1,5-a]pyrimidine (non-nitrated analog): 27.1% overall yield |
| Quantified Difference | +41.75 percentage points (2.54-fold increase) |
| Conditions | Four-step synthesis (target) vs. six-step synthesis (comparator) for larotrectinib production |
Why This Matters
For procurement teams and process chemists, this translates directly to reduced raw material costs, less waste, and higher throughput, making the 5-chloro-3-nitro analog the economically and operationally superior choice for this high-value synthetic route.
- [1] Liang, X.; et al. Improved synthesis of Larotrectinib. In: Bioorganic Chemistry, 2021. View Source
- [2] Liang, X.; et al. Original synthesis of Larotrectinib (Haas et al. 2009). In: Bioorganic Chemistry, 2021. View Source
